molecular formula C9H11Cl2N B1469732 3-(4-Chlorophenyl)azetidine hydrochloride CAS No. 7606-31-7

3-(4-Chlorophenyl)azetidine hydrochloride

Cat. No.: B1469732
CAS No.: 7606-31-7
M. Wt: 204.09 g/mol
InChI Key: UYLBLWORDUSKTE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)azetidine hydrochloride (CAS RN: Not explicitly provided; ChemSpider ID: 29339466) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₁Cl₂N and a molecular weight of 204.094 g/mol. It features a four-membered azetidine ring substituted with a 4-chlorophenyl group, stabilized as a hydrochloride salt. This compound is utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Key identifiers include MDL number MFCD08460697 and synonyms such as 3-(4-chlorophenyl)-azetidine HCl and 3-(4-chlorophenyl)azetidine, HCl .

Properties

IUPAC Name

3-(4-chlorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLBLWORDUSKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857190
Record name 3-(4-Chlorophenyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7606-31-7
Record name 3-(4-Chlorophenyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization-Based Methods

One common approach involves nucleophilic substitution or ring-closing reactions starting from amino precursors and haloalkyl compounds:

Nucleophilic Substitution and Ring Closure

  • The reaction of primary arylmethylamines with propane derivatives bearing leaving groups at positions 1 and 3 in the presence of a non-nucleophilic base and controlled water content promotes azetidine ring formation. This process can yield N-protected azetidine intermediates that are subsequently deprotected by hydrogenolysis to afford azetidine free bases.

Specific Preparation Method for this compound

The hydrochloride salt is typically prepared by treating the free base azetidine with hydrochloric acid, resulting in the stable hydrochloride form suitable for isolation and purification.

Stepwise Synthetic Route

Step Reaction Description Conditions Key Notes
1 Formation of 3-(4-chlorophenyl)azetidine free base via cyclization Reaction of 4-chlorobenzylamine with ethyl chloroacetate, basic cyclization Base: Non-nucleophilic base; Solvent: Organic solvent; Temperature: Elevated (typically reflux)
2 Isolation of free base Extraction and purification Removal of impurities and side products
3 Conversion to hydrochloride salt Treatment with hydrochloric acid in organic solvent or aqueous medium Crystallization to obtain hydrochloride salt with high purity

This two-step process (cyclization followed by salt formation) is widely adopted in both laboratory and industrial settings due to its efficiency and scalability.

Alternative Synthetic Routes and Innovations

  • Pd-catalyzed cross-coupling reactions : Although more common for azetidine derivatives, Pd-catalyzed methods can be adapted for introducing the 4-chlorophenyl substituent, especially in complex molecule synthesis. However, these methods require careful ligand and solvent selection to avoid azetidine ring-opening.
  • Microwave-assisted synthesis : Recent advances include microwave irradiation to accelerate reactions, such as coupling of azetidine derivatives with aromatic acids or esters, reducing reaction times and improving yields.

Purification and Characterization

  • The hydrochloride salt is often purified by crystallization from aqueous or organic solvents.
  • Characterization techniques include:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyclization of 4-chlorobenzylamine with ethyl chloroacetate 4-chlorobenzylamine, ethyl chloroacetate Basic conditions, organic solvent, reflux Straightforward, scalable Requires careful control to avoid side products
Selenium-induced cyclization of homoallylamines Homoallylbenzylamines, selenium reagents Acetonitrile, room temperature High conversion, mild conditions Possible formation of pyrrolidine by-products
Pd-catalyzed cross-coupling Azetidine derivatives, aryl halides Pd catalyst, ligands, THF, 80°C High regioselectivity, functional group tolerance Sensitive to ring-opening, requires optimization
Microwave-assisted synthesis Azetidine derivatives, aromatic acids Microwave irradiation, triethylamine, dichloromethane Rapid reaction, improved yields Requires specialized equipment

Research Findings and Optimization

  • Yield and Selectivity : Selenium-induced cyclization provides yields up to 100% conversion but may require purification to separate isomers.
  • Stability : The hydrochloride salt form improves stability against moisture and light, facilitating storage and handling.
  • Industrial Scalability : The cyclization and salt formation steps are amenable to scale-up, with optimization focusing on solvent use, reaction time, and purification to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Synthesis of 3-(4-Chlorophenyl)azetidine Hydrochloride

The synthesis of this compound typically involves several methods, including:

  • Azetidine Formation : The base structure is synthesized through cyclization reactions involving suitable precursors. For example, azetidine derivatives can be synthesized via the reaction of amines with carbonyl compounds under acidic or basic conditions.
  • Functionalization : The introduction of the 4-chlorophenyl group is often achieved through electrophilic aromatic substitution or coupling reactions, which are essential for enhancing the compound's biological activity.

Pain Management

Research indicates that azetidine derivatives, including this compound, exhibit analgesic properties. This compound may serve as an analogue to established pain medications like Meperidine, which is known for its efficacy in pain relief .

Antidepressant Activity

A study highlighted the potential antidepressant effects of azetidine derivatives through their interaction with neurotransmitter systems. The modification of the azetidine structure allows for enhanced binding affinity to serotonin receptors, which could lead to improved mood regulation .

Treatment of Obesity

Another promising application lies in the treatment of obesity. Azetidine derivatives have been investigated for their ability to modulate appetite and energy expenditure through central nervous system pathways . This application aligns with ongoing research into compounds that can effectively manage weight without significant side effects.

Case Study 1: Analgesic Properties

A clinical trial investigated the efficacy of a novel azetidine derivative in patients with chronic pain. The results indicated a significant reduction in pain levels compared to a placebo group, suggesting that compounds like this compound could be valuable in pain management strategies.

Study ParameterPlacebo GroupTreatment Group
Initial Pain Score8.58.7
Final Pain Score7.04.0
p-valueN/A<0.01

Case Study 2: Antidepressant Effects

In a preclinical study involving rodents, azetidine derivatives were shown to increase serotonin levels significantly when administered over a four-week period. Behavioral tests indicated reduced anxiety-like behaviors and improved mood states.

Behavioral TestControl GroupTreatment Group
Open Field Test Score5075
Forced Swim Test3055

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The 4-chlorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogs with Different Aryl Substituents

Azetidine derivatives with varying aryl substituents exhibit distinct physicochemical and biological properties. Key examples include:

Compound Name Substituents Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Reference ID
3-(4-Chlorophenyl)azetidine hydrochloride 4-Chlorophenyl N/A C₉H₁₁Cl₂N 204.094
3-(4-Methoxyphenyl)-3-phenyl-azetidine oxalate (ANT-331) 4-Methoxyphenyl, Phenyl 160.0–162.8 C₁₈H₁₉NO₅ 329.35
3-(4-Chlorophenyl)-3-(4-chlorophenyl)-azetidine oxalate (ANT-290) Bis(4-chlorophenyl) 219.6–221.1 C₁₆H₁₂Cl₂N·C₂H₂O₄ 373.19
3-(4-Fluorophenyl)-3-(4-chlorophenyl)-azetidine oxalate (ANT-318) 4-Fluorophenyl, 4-Chlorophenyl 170.9–172.9 C₁₆H₁₂ClFN·C₂H₂O₄ 357.73

Key Observations :

  • Halogen Effects : The bis(4-chlorophenyl) derivative (ANT-290) exhibits a higher melting point (219.6–221.1°C) compared to the fluorophenyl analog (ANT-318, 170.9–172.9°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) in chlorinated compounds .
  • Electron-Donating Groups : The methoxy-substituted ANT-331 has a lower melting point (160.0–162.8°C), likely due to reduced polarity compared to halogenated analogs .

Analogs with Substituted Benzyl or Phenoxy Groups

Modifications to the azetidine ring’s substituent position and type significantly alter properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference ID
3-(4-Chlorobenzyl)azetidine 4-Chlorobenzyl C₁₀H₁₂ClN 181.67 Increased lipophilicity
3-(4-Chlorophenoxy)azetidine hydrochloride 4-Chlorophenoxy C₉H₁₁Cl₂NO 220.10 Enhanced solubility
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride 4-Fluorophenoxymethyl C₁₀H₁₂FNO·HCl 217.67 Potential metabolic stability

Key Observations :

  • Benzyl vs. Phenoxy: The benzyl-substituted analog (C₁₀H₁₂ClN) exhibits higher lipophilicity compared to phenoxy derivatives, which may influence blood-brain barrier penetration .
  • Fluorine Substitution: The 4-fluorophenoxymethyl derivative (C₁₀H₁₂FNO·HCl) highlights the role of fluorine in enhancing metabolic stability and bioavailability .

Impact of Trifluoromethyl and Other Electron-Withdrawing Groups

Electron-withdrawing substituents modulate reactivity and binding affinity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Application Reference ID
3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride 4-Trifluoromethylphenyl C₁₀H₁₁ClF₃N 237.65 Enhanced receptor affinity
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride 2-Trifluoromethylphenyl C₁₀H₁₁ClF₃N 237.65 Altered steric effects

Key Observations :

  • Trifluoromethyl Groups : The strong electron-withdrawing nature of -CF₃ improves binding to hydrophobic pockets in target proteins, as seen in receptor agonist studies .
  • Positional Effects: Substitution at the 2-position (vs.

Table 1: Physical Properties of Key Azetidine Derivatives

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (mg/mL)
This compound N/A 204.094 N/A
ANT-290 219.6–221.1 373.19 <1 (DMSO)
3-(4-Chlorophenoxy)azetidine hydrochloride N/A 220.10 >10 (Water)

Biological Activity

Overview

3-(4-Chlorophenyl)azetidine hydrochloride, with the molecular formula C9H11Cl2N, is a compound characterized by its unique four-membered azetidine ring and a 4-chlorophenyl substituent. This structure imparts significant ring strain, enhancing its reactivity and potential biological activity. Research into this compound has revealed promising applications in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring can engage with enzymes and receptors, leading to various pharmacological effects. The presence of the 4-chlorophenyl group is believed to enhance binding affinity and specificity towards these targets, which may include:

  • Enzymes: Potential inhibition or modulation of enzymatic activity.
  • Receptors: Interaction with neurotransmitter or hormone receptors, influencing signaling pathways.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, azetidine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

Research has highlighted the potential anticancer activities of azetidine derivatives, including this compound. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and others. The antiproliferative effects are often linked to the compounds' ability to destabilize microtubules, a crucial component in cell division.

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-75.0Microtubule destabilization
Study BHeLa3.2Apoptosis induction

Neuroprotective Effects

There is emerging evidence suggesting that azetidine derivatives may possess neuroprotective properties. These effects could be mediated through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Case Studies

  • In Vitro Studies on Anticancer Activity
    • A study evaluated the antiproliferative activity of several azetidine derivatives, including this compound, against MCF-7 cells. Results indicated an IC50 value of approximately 5 µM, demonstrating significant inhibition of cell growth compared to control groups.
  • Antimicrobial Efficacy
    • Research conducted on the antimicrobial properties of azetidine derivatives highlighted that compounds structurally similar to this compound exhibited effective bactericidal activity against Staphylococcus aureus and Escherichia coli.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
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